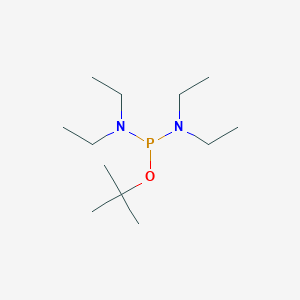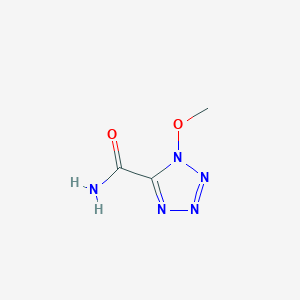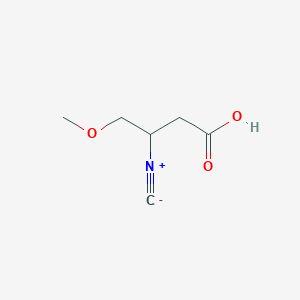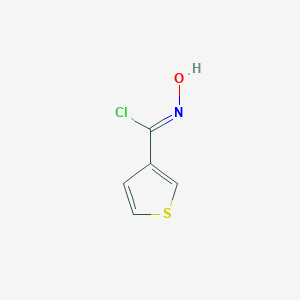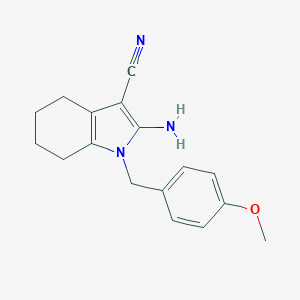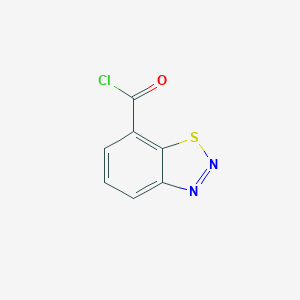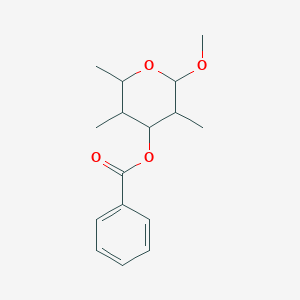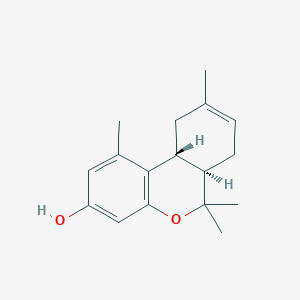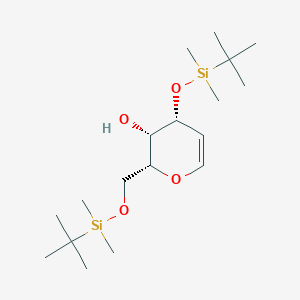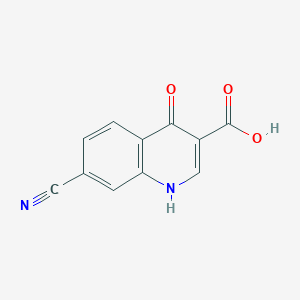
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TA-02, and it is a small molecule that has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to activate certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and induce cell death in cancer cells, and improve glucose metabolism in diabetic animals. The compound has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine in lab experiments include its low toxicity and its ability to target specific enzymes and signaling pathways. However, the compound has some limitations, including its low solubility in water and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research on 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine. One possible direction is to study the compound's potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's potential use as a drug for the treatment of cancer and diabetes. Additionally, further studies are needed to understand the compound's mechanism of action and to improve its bioavailability in vivo.
合成法
The synthesis method of 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a complex chemical process that involves several steps. The compound is synthesized by reacting pentadecylphenol with 2,4,6-trichloro-1,3,5-triazine, followed by the addition of ethylenediamine and hydrazine hydrate. The final product is obtained after several purification steps.
科学的研究の応用
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases.
特性
CAS番号 |
111253-96-4 |
|---|---|
分子式 |
C25H38Cl3N3O2 |
分子量 |
518.9 g/mol |
IUPAC名 |
5-[1-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C25H38Cl3N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(26)17-21(27)23(22(19)28)32-18(2)24-30-31-25(29)33-24/h17-18H,3-16H2,1-2H3,(H2,29,31) |
InChIキー |
GTLCKCDDCTXZLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C2=NN=C(O2)N)Cl |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C2=NN=C(O2)N)Cl |
同義語 |
1,3,4-Oxadiazol-2-amine, 5-(1-(2,4,6-trichloro-3-pentadecylphenoxy)eth yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




